molecular formula C12H9FO2 B6363965 3-Fluoro-4-(2-hydroxyphenyl)phenol CAS No. 1226085-72-8

3-Fluoro-4-(2-hydroxyphenyl)phenol

Cat. No.: B6363965
CAS No.: 1226085-72-8
M. Wt: 204.20 g/mol
InChI Key: IRZGHPGKUBIVIU-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-hydroxyphenyl)phenol: is an organic compound with the molecular formula C12H9FO2 and a molecular weight of 204.2 g/mol This compound features a fluorine atom and a hydroxyl group attached to a biphenyl structure, making it a fluorinated phenol derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Fluoro-4-(2-hydroxyphenyl)phenol involves the Suzuki–Miyaura coupling reaction . This reaction typically uses arylboronic acids and aryl halides in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various substituted phenols.

Industrial Production Methods: A scalable and green method for synthesizing substituted phenols, including this compound, involves the ipso-hydroxylation of arylboronic acids . This method uses aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions. The reaction is efficient, with high yields and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(2-hydroxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-hydroxyphenyl)phenol involves its interaction with various molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets . The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

    Phenol: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

    4-Fluorophenol: Similar structure but lacks the additional hydroxyl group, resulting in different chemical properties.

    2-Fluoro-4-hydroxyphenylphenol: Similar structure but with different substitution patterns, affecting its reactivity and applications.

Uniqueness: 3-Fluoro-4-(2-hydroxyphenyl)phenol is unique due to the presence of both a fluorine atom and a hydroxyl group on a biphenyl structure. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-fluoro-4-(2-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c13-11-7-8(14)5-6-9(11)10-3-1-2-4-12(10)15/h1-7,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZGHPGKUBIVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=C(C=C2)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680789
Record name 2'-Fluoro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226085-72-8
Record name 2'-Fluoro[1,1'-biphenyl]-2,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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